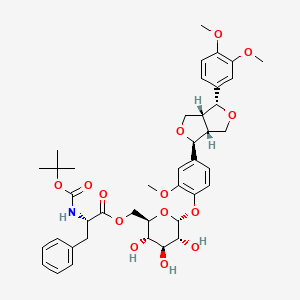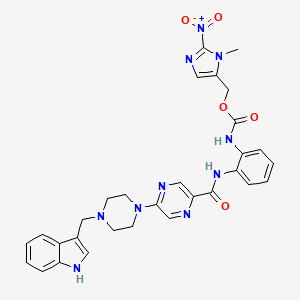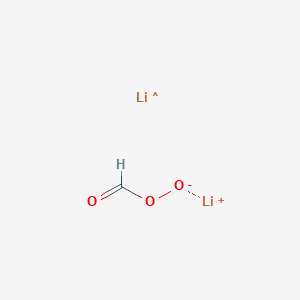
Lithium carbonate, 99.9% metal basis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium carbonate is an inorganic compound with the chemical formula Li₂CO₃. It is a white, odorless, crystalline powder that is widely used in various industries, particularly in the fields of medicine and energy storage. Lithium carbonate is highly valued for its role in the production of lithium-ion batteries, which power a wide array of electronic devices, from smartphones to electric vehicles .
Synthetic Routes and Reaction Conditions:
Carbonation Process: Lithium carbonate can be synthesized by reacting lithium hydroxide (LiOH) with carbon dioxide (CO₂) to form lithium carbonate and water.
Ion-Exchange Purification: High-purity lithium carbonate can be prepared using ion-exchange resins to remove impurities from lithium hydrocarbonate solutions.
Industrial Production Methods:
Extraction from Lithium Ores: Lithium carbonate is often produced from lithium-containing ores such as spodumene and lepidolite.
Salt Lake Brines: Another common method involves extracting lithium from salt lake brines.
Types of Reactions:
Thermal Decomposition: Lithium carbonate decomposes at high temperatures to form lithium oxide (Li₂O) and carbon dioxide (CO₂).
Acid-Base Reactions: Lithium carbonate reacts with strong acids like hydrochloric acid (HCl) to produce lithium chloride (LiCl), carbon dioxide (CO₂), and water (H₂O).
Common Reagents and Conditions:
Strong Acids: Hydrochloric acid (HCl) is commonly used to react with lithium carbonate in acid-base reactions.
High Temperatures: Thermal decomposition of lithium carbonate typically occurs at temperatures around 1000 K.
Major Products Formed:
Lithium Oxide (Li₂O): Formed during the thermal decomposition of lithium carbonate.
Lithium Chloride (LiCl): Produced when lithium carbonate reacts with hydrochloric acid.
Chemistry:
Battery Production: Lithium carbonate is a key precursor in the manufacture of lithium-ion batteries.
Biology and Medicine:
Mood Stabilizer: In the pharmaceutical industry, lithium carbonate is used as a mood stabilizer for the treatment of bipolar disorder.
Industry:
Wirkmechanismus
The exact mechanism of action of lithium carbonate is not fully understood. it is believed to involve several molecular targets and pathways:
Inhibition of Enzymes: Lithium carbonate may inhibit enzymes such as glycogen synthase kinase 3 and inositol phosphatases.
Modulation of Neurotransmitters: It is thought to modulate neurotransmitter levels in the brain, particularly those involved in mood regulation.
Inositol Depletion Theory: This theory suggests that lithium carbonate acts as an uncompetitive inhibitor of inositol monophosphatase, leading to reduced levels of inositol and its derivatives.
Vergleich Mit ähnlichen Verbindungen
Lithium Citrate (Li₃C₆H₅O₇): Another lithium salt used in medicine, particularly for the treatment of bipolar disorder.
Lithium Orotate: Suggested to have better uptake properties and reduced toxicity compared to lithium carbonate.
Uniqueness of Lithium Carbonate:
Widespread Use in Batteries: Lithium carbonate is uniquely important in the production of lithium-ion batteries, which are essential for modern electronic devices.
Therapeutic Applications: It is one of the most commonly used lithium salts for the treatment of mood disorders.
Lithium carbonate’s versatility and effectiveness in various applications make it a critical compound in modern chemistry, medicine, and industry.
Eigenschaften
Molekularformel |
CHLi2O3 |
|---|---|
Molekulargewicht |
75.0 g/mol |
InChI |
InChI=1S/CH2O3.2Li/c2-1-4-3;;/h1,3H;;/q;;+1/p-1 |
InChI-Schlüssel |
MMSGMUNECPVYHR-UHFFFAOYSA-M |
Kanonische SMILES |
[Li].[Li+].C(=O)O[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


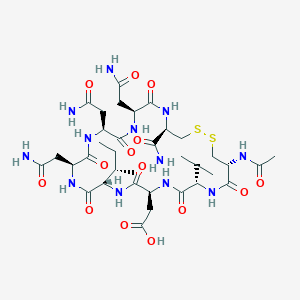
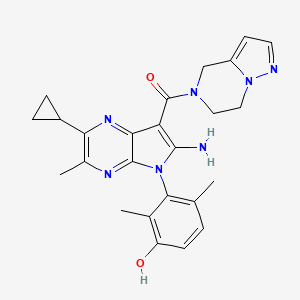
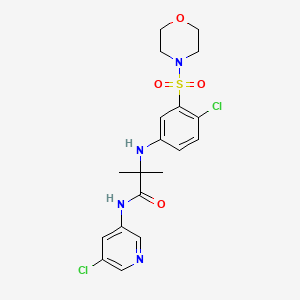



![N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide](/img/structure/B12368382.png)
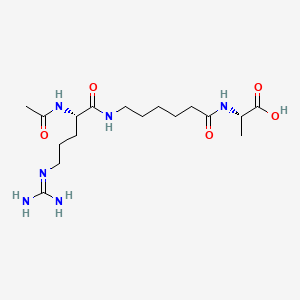
![1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea](/img/structure/B12368407.png)

